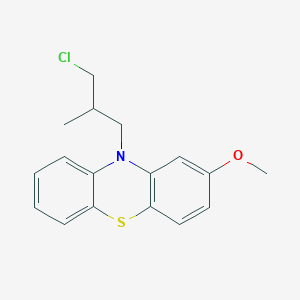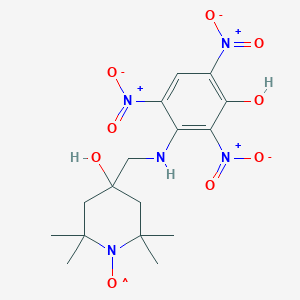
4-Hydroxy-2,2,6,6-tetramethyl-4-(3-picrylaminomethyl)piperidine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2,2,6,6-tetramethyl-4-(3-picrylaminomethyl)piperidine N-oxide (also known as TEMPOL) is a stable nitroxide radical that has been widely used in scientific research due to its unique properties. This compound has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for various therapeutic applications.
Scientific Research Applications
TEMPOL has been extensively studied in various scientific fields, including pharmacology, biochemistry, and physiology. It has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for various therapeutic applications. TEMPOL has been used to treat various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer. It has also been used in research related to oxidative stress, free radicals, and reactive oxygen species.
Mechanism of Action
TEMPOL's mechanism of action is based on its ability to scavenge free radicals and reactive oxygen species. It does this by donating an electron to these species, which stabilizes them and prevents them from causing cellular damage. In addition, TEMPOL has been shown to inhibit the production of pro-inflammatory cytokines, which further contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
TEMPOL has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve endothelial function, and reduce blood pressure. It has also been shown to have neuroprotective effects and to improve cognitive function. In addition, TEMPOL has been shown to have anti-cancer effects, including inhibiting tumor growth and inducing apoptosis.
Advantages and Limitations for Lab Experiments
TEMPOL has several advantages for lab experiments. It is stable and easy to handle, making it a convenient compound to work with. It also has a relatively low toxicity, which makes it a safe compound to use in in vitro and in vivo experiments. However, there are also limitations to using TEMPOL. It has a short half-life in vivo, which limits its effectiveness in some applications. In addition, its antioxidant effects can interfere with certain experimental designs, such as those involving the use of reactive oxygen species as signaling molecules.
Future Directions
There are several future directions for research related to TEMPOL. One area of interest is the development of novel TEMPOL derivatives with improved pharmacological properties. Another area of interest is the use of TEMPOL in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanisms underlying TEMPOL's effects and to identify new therapeutic applications for this compound.
Conclusion:
In conclusion, TEMPOL is a stable nitroxide radical that has been extensively studied in various scientific fields. It has antioxidant and anti-inflammatory effects, making it a promising candidate for various therapeutic applications. TEMPOL has been used to treat various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer. It has also been used in research related to oxidative stress, free radicals, and reactive oxygen species. Despite its limitations, TEMPOL remains a valuable compound for scientific research, and there are several future directions for research related to this compound.
Synthesis Methods
TEMPOL can be synthesized through a two-step process. The first step involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with sodium borohydride to produce 2,2,6,6-tetramethyl-4-hydroxypiperidine. The second step involves the reaction of 2,2,6,6-tetramethyl-4-hydroxypiperidine with 3-chloromethyl-2,4,6-trinitrophenylamine to produce TEMPOL.
properties
CAS RN |
148719-46-4 |
|---|---|
Product Name |
4-Hydroxy-2,2,6,6-tetramethyl-4-(3-picrylaminomethyl)piperidine N-oxide |
Molecular Formula |
C16H22N5O9 |
Molecular Weight |
428.37 g/mol |
InChI |
InChI=1S/C16H22N5O9/c1-14(2)6-16(23,7-15(3,4)21(14)30)8-17-11-9(18(24)25)5-10(19(26)27)13(22)12(11)20(28)29/h5,17,22-23H,6-8H2,1-4H3 |
InChI Key |
JFMKMCXVSUQYLY-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1[O])(C)C)(CNC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-])O)C |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)(CNC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-])O)C |
Other CAS RN |
148719-46-4 |
synonyms |
4-hydroxy-2,2,6,6-tetramethyl-4-(3-picrylaminomethyl)piperidine N-oxide 4-OH-4-MePNC-piperidine N-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



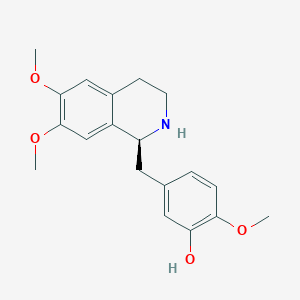
![N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B133859.png)


![3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile](/img/structure/B133866.png)

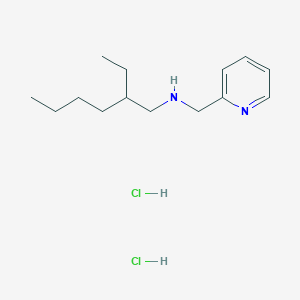
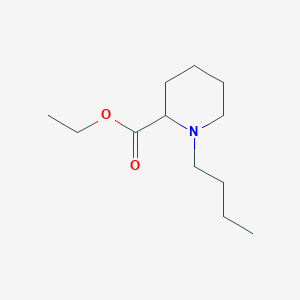
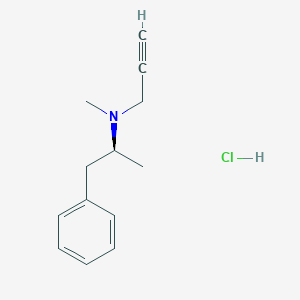

![[6]-Gingerol](/img/structure/B133885.png)

